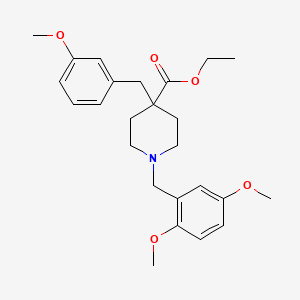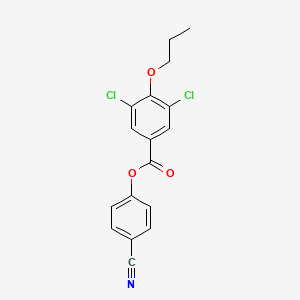![molecular formula C15H13BrClN3O3 B4833388 N-(4-bromo-2-chlorophenyl)-2-[(4-hydroxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B4833388.png)
N-(4-bromo-2-chlorophenyl)-2-[(4-hydroxyphenyl)acetyl]hydrazinecarboxamide
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)-2-[(4-hydroxyphenyl)acetyl]hydrazinecarboxamide (referred to as BCPA) is a chemical compound that has been studied extensively for its potential applications in scientific research. BCPA is a hydrazinecarboxamide derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of BCPA is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cancer cell growth and survival. BCPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BCPA has been shown to have several biochemical and physiological effects. In addition to its inhibition of HDACs, BCPA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation and cancer progression. BCPA has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BCPA in lab experiments is its ability to inhibit the growth of several cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using BCPA is its potential toxicity. BCPA has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on BCPA. One area of research could focus on the development of BCPA analogs with improved potency and selectivity. Another area of research could focus on the combination of BCPA with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies could investigate the potential use of BCPA in other diseases, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, BCPA is a chemical compound that has been studied extensively for its potential applications in scientific research. BCPA has been shown to inhibit the growth of several cancer cell lines and induce apoptosis in cancer cells. The mechanism of action of BCPA involves the inhibition of HDACs and COX-2, as well as the induction of oxidative stress. While BCPA has potential as a tool for studying cancer cell growth and survival, its potential toxicity must be taken into consideration. Future research on BCPA could focus on the development of analogs with improved potency and selectivity, as well as the combination of BCPA with other cancer treatments and the investigation of its potential use in other diseases.
Applications De Recherche Scientifique
BCPA has been studied for its potential applications in scientific research, particularly in the field of cancer research. BCPA has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. BCPA has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.
Propriétés
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[[2-(4-hydroxyphenyl)acetyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O3/c16-10-3-6-13(12(17)8-10)18-15(23)20-19-14(22)7-9-1-4-11(21)5-2-9/h1-6,8,21H,7H2,(H,19,22)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJSDEUESBLTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NNC(=O)NC2=C(C=C(C=C2)Br)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(cyanomethyl)phenyl]-4-(1-piperidinyl)benzamide](/img/structure/B4833308.png)
![2-{4-[(2,4,5-trimethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B4833312.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4833316.png)
![4-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4833323.png)
![1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4833326.png)


![propyl [(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]acetate](/img/structure/B4833341.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4833343.png)

![4-[4-ethyl-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-2-phenylquinoline](/img/structure/B4833360.png)
![methyl 4-({[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]acetyl}amino)benzoate](/img/structure/B4833367.png)
![2-(4-fluorophenyl)-4-{2-[2-(phenylthio)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4833373.png)
